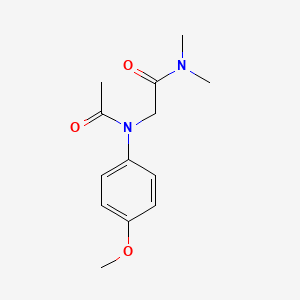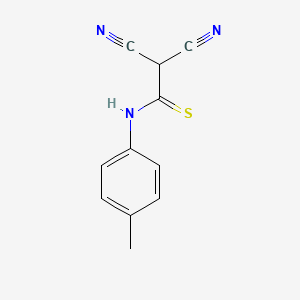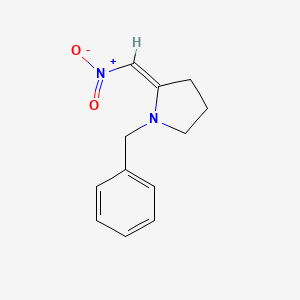
4-Chloro-2,6-dimethylbenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,6-dimethylbenzoyl chloride is an organic compound with the molecular formula C9H8Cl2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with chlorine and methyl groups at specific positions. This compound is primarily used in organic synthesis and has various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Chloro-2,6-dimethylbenzoyl chloride can be synthesized through the chlorination of 2,6-dimethylbenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as a chlorinating agent. The process is carried out under reflux conditions, where the 2,6-dimethylbenzoic acid reacts with thionyl chloride to form this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and controlled environments helps in achieving consistent results .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-2,6-dimethylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Acylation Reactions: It is commonly used in Friedel-Crafts acylation reactions to introduce the 4-chloro-2,6-dimethylbenzoyl group into aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols can react with this compound under basic conditions to form corresponding amides or esters.
Friedel-Crafts Acylation: This reaction typically requires a Lewis acid catalyst like aluminum chloride (AlCl3) and is carried out under anhydrous conditions.
Major Products Formed:
Amides and Esters: Formed through nucleophilic substitution reactions.
Aromatic Ketones: Formed through Friedel-Crafts acylation reactions.
Applications De Recherche Scientifique
4-Chloro-2,6-dimethylbenzoyl chloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Chloro-2,6-dimethylbenzoyl chloride primarily involves its reactivity as an acylating agent. In Friedel-Crafts acylation, the compound reacts with aromatic rings to form acylated products. The reaction mechanism involves the generation of a highly electrophilic acylium ion, which then attacks the aromatic ring to form a sigma complex. Subsequent deprotonation yields the final acylated product .
Comparaison Avec Des Composés Similaires
2,6-Dimethylbenzoyl chloride: Lacks the chlorine substituent, making it less reactive in certain acylation reactions.
4-Chloro-3,5-dimethylbenzoyl chloride: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
Uniqueness: 4-Chloro-2,6-dimethylbenzoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both chlorine and methyl groups enhances its utility in various synthetic applications .
Propriétés
Numéro CAS |
85374-64-7 |
|---|---|
Formule moléculaire |
C9H8Cl2O |
Poids moléculaire |
203.06 g/mol |
Nom IUPAC |
4-chloro-2,6-dimethylbenzoyl chloride |
InChI |
InChI=1S/C9H8Cl2O/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4H,1-2H3 |
Clé InChI |
AOGAFBUEYBRUNY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)Cl)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine](/img/structure/B13792358.png)


![N-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl}acetamide](/img/structure/B13792365.png)

![2-Methyl-3-methylidene-2,3,6,7-tetrahydropyrrolo[1,2-A]pyrazine-1,4-dione](/img/structure/B13792373.png)

![Acetamide,N-(2,4-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13792385.png)

![Bicyclo[2.2.2]oct-2-ene-1-carbonyl fluoride](/img/structure/B13792400.png)




